molecular formula C9H7BrN2O B184894 3-(Bromomethyl)-2-quinoxalinol CAS No. 62235-61-4

3-(Bromomethyl)-2-quinoxalinol

Cat. No. B184894
CAS RN: 62235-61-4
M. Wt: 239.07 g/mol
InChI Key: SOTAKCFOTFCVSS-UHFFFAOYSA-N
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Description

A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the chemical reactions involving the compound. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .

Scientific Research Applications

Fluorescence Derivatization in High-Performance Liquid Chromatography

A derivative of 3-(Bromomethyl)-2-quinoxalinol, specifically 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, has been identified as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This reagent is particularly effective for various saturated fatty acids and can also react with unsaturated fatty, dicarboxylic, aromatic carboxylic, and hydroxycarboxylic acids as well as acidic nucleotides to form fluorescent derivatives (Yamaguchi et al., 1985).

Synthesis of Heterocyclic Fullerene Derivatives

Bromomethyl)-3-(dibromomethyl)quinoxaline, a related compound, is an important intermediate in the synthesis of heterocyclic fullerene derivatives. This is significant in the context of Diels-Alder reactions, a common method used in the synthesis of complex organic structures (Huang Li-sha, 2002).

Development of Aldose Reductase Inhibitors

Quinoxalinone derivatives, synthesized using a process that can create a range of 3-chloroquinoxalin-2(1H)-ones, have shown potential as effective aldose reductase inhibitors. This is particularly relevant in the treatment of diabetes and its complications. Among these derivatives, compounds with an N1-acetic acid head group and a substituted C3-phenoxy side chain have demonstrated significant potency (Yang et al., 2012).

Antibacterial and Antifungal Properties

Several 2,3-bis(bromomethyl)quinoxaline derivatives with various substituents have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds, particularly those with trifluoromethyl and fluoro-groups, have shown high activity against Gram-positive bacteria and a broad antifungal activity spectrum, respectively (Ishikawa et al., 2012).

Fluorogenic Probe Development

The photophysical properties of quinoxalinones have been explored, leading to their application in developing a quinoxalinone-based chemoprobe for the specific detection of hydrogen sulfide. This showcases the potential of quinoxalinones in sensor technology (Renault et al., 2017).

Catalysis in Organic Reactions

Quinoxaline derivatives have been utilized in catalyzing organic reactions, such as the Suzuki–Miyaura coupling, via palladium–chalcogen nanoparticles. This highlights their role in facilitating complex chemical transformations (Saleem et al., 2013).

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve the compound’s properties, or new methods of synthesis .

properties

IUPAC Name

3-(bromomethyl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTAKCFOTFCVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211287
Record name 3-(Bromomethyl)-2-quinoxalinol
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Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62235-61-4
Record name 3-(Bromomethyl)-2-quinoxalinol
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Record name 62235-61-4
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Record name 3-(Bromomethyl)-2-quinoxalinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one
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Synthesis routes and methods

Procedure details

O-phenylenediamine (1.0 g., 0.0092 mol.) was dissolved in tetrahydrofuran (50 ml.) and 3-bromopyruvic acid (1.7 g., 0.0102 mol.) added. The reaction mixture was stirred at room temperature for one hour, during which time the product precipitated as a yellow solid. The product was collected by filtration and crystallized from methylene chloride. (0.91 g., m.p. 221°-223° (dec.) 41%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

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